2,3-Dimethylthieno[3,4-b]pyrazine
Overview
Description
2,3-Dimethylthieno[3,4-b]pyrazine is a heterocyclic compound that belongs to the thieno[3,4-b]pyrazine family This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylthieno[3,4-b]pyrazine can be synthesized through several methods. One common approach involves the reaction of diaminomaleonitrile with 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one . Another method includes the bromination of this compound using N-bromosuccinimide (NBS) to yield 5,7-dibromo-2,3-dimethylthieno[3,4-b]pyrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including bromination and condensation reactions. These methods are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium sulfide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-b]pyrazines.
Scientific Research Applications
2,3-Dimethylthieno[3,4-b]pyrazine has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylthieno[3,4-b]pyrazine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine: This compound shares a similar core structure but includes cyano groups, which alter its electronic properties.
2,3-Dimethyl-5,7-bis(2-thienyl)thieno[3,4-b]pyrazine:
Uniqueness
2,3-Dimethylthieno[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly valuable in the synthesis of conjugated polymers and other advanced materials.
Properties
IUPAC Name |
2,3-dimethylthieno[3,4-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-6(2)10-8-4-11-3-7(8)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFFNGYRFRJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CSC=C2N=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507543 | |
Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78648-59-6 | |
Record name | 2,3-Dimethylthieno[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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